molecular formula C9H15N2O5- B13411960 N(2)-succinyl-L-ornithinate(1-)

N(2)-succinyl-L-ornithinate(1-)

Cat. No.: B13411960
M. Wt: 231.23 g/mol
InChI Key: VWXQFHJBQHTHMK-LURJTMIESA-M
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Description

N(2)-succinyl-L-ornithinate(1-) is a dicarboxylic acid monoanion and a primary metabolite essential in specialized bacterial metabolic pathways . This compound serves as a critical biochemical intermediate in two distinct contexts: the novel arginine biosynthesis pathway in organisms like Bacteroides fragilis and the arginine catabolism pathway used by bacteria such as Pseudomonas aeruginosa and Escherichia coli for nutrient utilization . In the de novo arginine biosynthesis pathway of Bacteroides fragilis , N(2)-succinyl-L-ornithinate(1-) is the specific substrate for the novel enzyme N-succinyl-L-ornithine transcarbamylase. This enzyme catalyzes the carbamylation of N(2)-succinyl-L-ornithinate(1-) to form N-succinyl-L-citrulline, representing a deviation from the canonical acetylated pathway found in most other organisms . Alternatively, in the Arginine Succinyltransferase (AST) pathway, this compound is a central intermediate in the catabolism of arginine and ornithine, allowing bacteria to use these amino acids as carbon and nitrogen sources . The pathway involves the conversion of L-arginine to N(2)-succinyl-L-arginine, which is then hydrolyzed by N-succinylarginine dihydrolase (AstB) to form N(2)-succinyl-L-ornithine . Subsequently, succinylornithine transaminase (AstC) catalyzes the transamination of N(2)-succinyl-L-ornithinate(1-) to form N-succinyl-L-glutamate 5-semialdehyde, which is further processed into succinate and glutamate . Researchers value this compound for studying unique metabolic pathways, enzyme specificity, and bacterial evolution . It has been detected as a potential biomarker in foods like chicken, domestic pigs, and anatidaes . With a molecular formula of C9H15N2O5⁻ and a molecular weight of 231.23 g/mol, it is supplied as a high-purity solid for research applications . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N2O5-

Molecular Weight

231.23 g/mol

IUPAC Name

(2S)-5-azaniumyl-2-(3-carboxylatopropanoylamino)pentanoate

InChI

InChI=1S/C9H16N2O5/c10-5-1-2-6(9(15)16)11-7(12)3-4-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/p-1/t6-/m0/s1

InChI Key

VWXQFHJBQHTHMK-LURJTMIESA-M

Isomeric SMILES

C(C[C@@H](C(=O)[O-])NC(=O)CCC(=O)[O-])C[NH3+]

Canonical SMILES

C(CC(C(=O)[O-])NC(=O)CCC(=O)[O-])C[NH3+]

Origin of Product

United States

Biosynthesis of N 2 Succinyl L Ornithinate 1

Enzymatic Pathways Leading to N(2)-Succinyl-L-ornithinate(1-) Formation

The primary route for the synthesis of N(2)-succinyl-L-ornithinate(1-) is the Arginine Succinyltransferase (AST) pathway. qmul.ac.ukcreative-enzymes.com This catabolic pathway involves a series of enzymatic reactions that convert L-arginine into glutamate (B1630785) and succinate (B1194679). nih.govqmul.ac.uk The formation of N(2)-succinyl-L-ornithinate(1-) is a critical intermediate step in this pathway.

The initial step in the AST pathway is the transfer of a succinyl group from succinyl-CoA to L-arginine, a reaction catalyzed by arginine N-succinyltransferase (AstA or AruG). wikipedia.orguniprot.org This produces N(2)-succinyl-L-arginine. ecmdb.ca Subsequently, the enzyme N-succinylarginine dihydrolase (AstB or AruB) acts on N(2)-succinyl-L-arginine to yield N(2)-succinyl-L-ornithine, ammonia (B1221849), and carbon dioxide. qmul.ac.ukwikipedia.org

In some bacteria, such as Pseudomonas aeruginosa, an analogous pathway for ornithine catabolism exists, where ornithine succinyltransferase can directly succinylate ornithine to form N(2)-succinylornithine. nih.gov It has been suggested that in some cases, the same enzyme may be responsible for both arginine and ornithine succinylation. nih.gov

L-arginine + succinyl-CoA → N(2)-succinyl-L-arginine + CoA wikipedia.orgecmdb.ca

N(2)-succinyl-L-arginine + 2 H₂O → N(2)-succinyl-L-ornithine + 2 NH₃ + CO₂ ecmdb.cawikipedia.org

Following its formation, N(2)-succinyl-L-ornithine is further metabolized by succinylornithine transaminase (AstC or SOAT), which converts it to N-succinyl-L-glutamate 5-semialdehyde. qmul.ac.ukuniprot.orgwikipedia.org

Role of N-Succinylarginine Dihydrolase Activity in N(2)-Succinyl-L-arginine Conversion to N(2)-Succinyl-L-ornithine

N-succinylarginine dihydrolase (AstB) is a key hydrolase enzyme that catalyzes the second step in the AST pathway. qmul.ac.ukwikipedia.org It specifically acts on N(2)-succinyl-L-arginine, converting it to N(2)-succinyl-L-ornithine. wikipedia.orgnih.gov This irreversible reaction involves the hydrolysis of the guanidino group of N(2)-succinyl-L-arginine, releasing two molecules of ammonia and one molecule of carbon dioxide. qmul.ac.ukwikipedia.org

The enzyme belongs to the amidinotransferase superfamily and its catalytic mechanism involves a Cys-His-Glu triad (B1167595) in the active site. nih.gov Structural studies of AstB from E. coli have revealed a flexible loop that controls substrate access and product release, ensuring the efficient conversion of the substrate. nih.gov Importantly, the enzyme is highly specific for N(2)-succinyl-L-arginine and does not act on arginine, N2-acetylarginine, or N2-glutamylarginine. qmul.ac.ukcreative-enzymes.com The disruption of the gene encoding N-succinylarginine dihydrolase (astB) has been shown to eliminate the ability of organisms like E. coli to utilize arginine as a nitrogen source, highlighting the critical role of this enzyme in the pathway. nih.gov

Genetic Loci and Regulatory Elements Governing N(2)-Succinyl-L-ornithinate(1-) Biosynthesis

The biosynthesis of N(2)-succinyl-L-ornithinate(1-) is tightly regulated at the genetic level in bacteria like E. coli and Pseudomonas aeruginosa. The genes encoding the enzymes of the AST pathway are often organized into operons, allowing for coordinated expression.

In E. coli, the genes for the AST pathway, designated as ast, are organized in what appears to be an astCADBE operon. nih.gov The astB gene encodes N-succinylarginine dihydrolase. nih.govwikipedia.org The expression of the ast genes is induced by nitrogen limitation and the presence of arginine. nih.govasm.org This regulation is controlled by the nitrogen regulator I (NRI), also known as NtrC. nih.gov Furthermore, the synthesis of AST pathway enzymes is subject to catabolite repression, with higher levels of enzyme activity observed in the presence of less favorable carbon sources compared to glucose. asm.org

In Pseudomonas aeruginosa, the genes for the catabolic arginine succinyltransferase pathway are denoted as aru genes. nih.govwikipedia.org The aruB gene encodes N-succinylarginine dihydrolase. wikipedia.org Similar to E. coli, the expression of the aru genes is induced by L-arginine, and the pathway is subject to catabolite repression by succinate. nih.govnih.gov

Catabolism and Interconversion of N 2 Succinyl L Ornithinate 1

N(2)-Succinyl-L-ornithinate(1-) in Arginine and Proline Metabolic Pathways.

N(2)-succinyl-L-ornithinate(1-) is a central intermediate in the arginine succinyltransferase (AST) pathway, a catabolic route for arginine found in various bacteria, including Pseudomonas aeruginosa and Escherichia coli. wikipedia.orggenome.jpnih.gov This pathway allows these organisms to utilize arginine as a source of carbon and nitrogen. nih.gov The pathway begins with the conversion of arginine to N2-succinyl-L-arginine, which is then hydrolyzed to N(2)-succinyl-L-ornithinate(1-). nih.govwikipedia.org This intermediate is further metabolized to ultimately yield glutamate (B1630785) and succinate (B1194679). nih.gov

The AST pathway is one of several known routes for arginine catabolism in bacteria. oup.com In Pseudomonas aeruginosa, for instance, the enzymes of the AST pathway are induced by the presence of L-arginine. nih.gov The subsequent steps involving N(2)-succinyl-L-ornithinate(1-) can also be utilized for ornithine catabolism. nih.gov This metabolic link highlights the versatility of this pathway in processing different but related nitrogenous compounds. The connection to proline metabolism is less direct but stems from the production of glutamate, which can be a precursor for proline biosynthesis.

Succinylornithine Transaminase (EC 2.6.1.81) Catalysis and its Physiological Role.

Succinylornithine transaminase, also known as N2-succinyl-L-ornithine:2-oxoglutarate 5-aminotransferase, is a key enzyme in the catabolism of N(2)-succinyl-L-ornithinate(1-). wikipedia.org It catalyzes the transfer of an amino group from N(2)-succinyl-L-ornithine to 2-oxoglutarate, producing N-succinyl-L-glutamate 5-semialdehyde and L-glutamate. wikipedia.org This reaction is a critical step in the AST pathway, channeling the nitrogen from arginine and ornithine into glutamate, a central molecule in nitrogen metabolism. genome.jpexpasy.org

The enzyme belongs to the transferase family, specifically the transaminases, and is a pyridoxal-phosphate protein. wikipedia.orggenome.jp In Escherichia coli, this catabolic enzyme is referred to as AstC. plos.org The physiological role of succinylornithine transaminase is to facilitate the breakdown of arginine and ornithine for use as carbon and nitrogen sources. wikipedia.orgnih.gov In some bacteria like Pseudomonas aeruginosa, this enzyme is inducible by arginine. expasy.org

N-Succinylornithine Carbamoyltransferase (EC 2.1.3.11) Activity in L-Arginine Biosynthesis.

In some anaerobic bacteria, such as Bacteroides fragilis, a novel pathway for L-arginine biosynthesis exists that utilizes N(2)-succinyl-L-ornithinate(1-) as an intermediate. expasy.orgresearchgate.net A key enzyme in this pathway is N-succinylornithine carbamoyltransferase (SOTCase). wikipedia.orguniprot.org This enzyme catalyzes the transfer of a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to the δ-amino group of N(2)-succinyl-L-ornithine, resulting in the formation of N(2)-succinyl-L-citrulline and phosphate. expasy.orgdrugbank.com

This reaction is analogous to the step catalyzed by ornithine transcarbamylase in the conventional arginine biosynthesis pathway. However, SOTCase is highly specific for N-succinyl-L-ornithine and does not utilize L-ornithine or N-acetyl-L-ornithine as substrates. expasy.orgqmul.ac.uk The presence of this enzyme and the associated pathway highlights the metabolic diversity among different organisms for the synthesis of essential amino acids like arginine. expasy.org

Substrate Specificity and Reaction Mechanisms of N(2)-Succinyl-L-ornithinate(1-) Metabolizing Enzymes.

The enzymes that act upon N(2)-succinyl-L-ornithinate(1-) exhibit a high degree of substrate specificity, which is crucial for the regulation of the metabolic pathways they are involved in.

Succinylornithine Transaminase (EC 2.6.1.81): This enzyme displays a preference for acylated ornithine derivatives over ornithine itself. plos.org While it can act on N(2)-acetyl-L-ornithine and L-ornithine, it does so more slowly than with its primary substrate, N(2)-succinyl-L-ornithine. genome.jpexpasy.org Docking studies with the E. coli enzyme (AstC) suggest that this specificity is not due to specific interactions with the acyl group, but rather due to steric and desolvation effects. plos.org

N-Succinylornithine Carbamoyltransferase (EC 2.1.3.11): This enzyme is strictly specific for N-succinyl-L-ornithine. wikipedia.orgqmul.ac.uk It cannot use L-ornithine or N-acetyl-L-ornithine as substrates. expasy.orgqmul.ac.uk Interestingly, research has shown that a single amino acid substitution can be sufficient to switch the substrate specificity of this enzyme to one that utilizes N-acetyl-L-ornithine. expasy.orgqmul.ac.uknih.gov The reaction mechanism involves the nucleophilic attack of the δ-amino group of N(2)-succinyl-L-ornithine on the carbonyl carbon of carbamoyl phosphate, leading to the formation of a tetrahedral intermediate which then collapses to release the products. ebi.ac.uk

EnzymeEC NumberSubstratesProductsOrganism Example
Succinylornithine Transaminase2.6.1.81N(2)-succinyl-L-ornithine, 2-oxoglutarateN-succinyl-L-glutamate 5-semialdehyde, L-glutamateEscherichia coli, Pseudomonas aeruginosa
N-Succinylornithine Carbamoyltransferase2.1.3.11N(2)-succinyl-L-ornithine, Carbamoyl phosphateN(2)-succinyl-L-citrulline, PhosphateBacteroides fragilis

Broader Metabolic Connections: Nitrogen Metabolism and Energy Production.

The catabolism of N(2)-succinyl-L-ornithinate(1-) is intrinsically linked to central metabolic pathways, particularly nitrogen metabolism and energy production. The AST pathway, in which N(2)-succinyl-L-ornithinate(1-) is a key intermediate, ultimately converts the carbon skeleton of arginine into glutamate and succinate. nih.govexpasy.org

Glutamate is a pivotal molecule in cellular nitrogen metabolism, acting as a primary nitrogen donor for the synthesis of other amino acids and nitrogenous compounds. Succinate, on the other hand, is an intermediate of the citric acid cycle (TCA cycle), a central pathway for cellular respiration and energy production. By feeding into the TCA cycle, the breakdown of N(2)-succinyl-L-ornithinate(1-) contributes to the generation of ATP, the main energy currency of the cell. Therefore, the metabolism of N(2)-succinyl-L-ornithinate(1-) serves as a crucial link between amino acid catabolism and the core energy-producing and biosynthetic pathways of the cell.

Genomic and Transcriptomic Analyses of N 2 Succinyl L Ornithinate 1 Metabolism

Identification and Characterization of Genes Encoding N(2)-Succinyl-L-ornithinate(1-) Pathway Enzymes

The metabolic pathway involving N(2)-succinyl-L-ornithinate(1-) is primarily the Arginine Succinyltransferase (AST) pathway. This pathway converts arginine to glutamate (B1630785) and succinate (B1194679). The enzymes of this pathway are encoded by a series of genes, which in Escherichia coli are organized into the astCADBE operon. nih.govasm.org

The core reaction involving N(2)-succinyl-L-ornithinate(1-) is catalyzed by succinylornithine aminotransferase. This enzyme transfers an amino group from N(2)-succinyl-L-ornithine to 2-oxoglutarate, producing N-succinyl-L-glutamate 5-semialdehyde and L-glutamate. uniprot.orgwikipedia.org This enzyme is a pyridoxal-phosphate protein. enzyme-database.orggenome.jp The gene encoding this enzyme in E. coli is astC (also known as argM). asm.orguniprot.org The astC gene in E. coli K-12 predicts a protein of 406 amino acids with a subunit mass of approximately 43.7 kDa. nih.gov

N(2)-succinyl-L-ornithinate itself is formed from N(2)-succinylarginine in a reaction catalyzed by N-succinylarginine dihydrolase, the product of the astB gene. ecmdb.cauniprot.org This enzyme hydrolyzes N(2)-succinylarginine to N(2)-succinylornithine, ammonia (B1221849), and carbon dioxide. ecmdb.cauniprot.org

The complete AST pathway consists of five enzymatic steps encoded by the ast operon. Disruption of these genes, such as astB or astC, can prevent the catabolism of arginine. nih.govasm.org

Table 1: Key Genes and Enzymes in the Arginine Succinyltransferase (AST) Pathway

GeneEnzyme NameEC NumberFunction in the Pathway
astA Arginine N-succinyltransferase2.3.1.109Catalyzes the initial step, transferring a succinyl group to arginine.
astB N-succinylarginine dihydrolase3.5.3.23Hydrolyzes N-succinylarginine to produce N(2)-succinylornithine. uniprot.org
astC Succinylornithine transaminase2.6.1.81Transaminates N(2)-succinylornithine to form N-succinylglutamate semialdehyde. uniprot.orgwikipedia.org
astD Succinylglutamate-semialdehyde dehydrogenase1.2.1.71Dehydrogenates N-succinylglutamate semialdehyde to N-succinylglutamate.
astE Succinylglutamate desuccinylase3.5.1.96Hydrolyzes N-succinylglutamate to release glutamate and succinate.

Transcriptional Regulation of N(2)-Succinyl-L-ornithinate(1-) Metabolic Genes

The expression of genes involved in N(2)-succinyl-L-ornithinate(1-) metabolism is tightly regulated, primarily in response to the availability of nitrogen. In Escherichia coli and Klebsiella aerogenes, the AST pathway is induced under nitrogen-limiting conditions. nih.govnih.gov This induction allows the bacteria to utilize arginine as an alternative nitrogen source when more readily available sources like ammonia are scarce. nih.gov

Studies have shown that the levels of AST pathway enzymes, such as succinylarginine dihydrolase and succinylglutamate desuccinylase, are significantly higher in nitrogen-limited E. coli compared to cells grown in nitrogen-rich media. nih.gov The regulation of these genes is complex and involves various transcription factors that respond to cellular metabolic signals. pku.edu.cn For instance, the expression of the astCADBE operon is affected by the general nitrogen regulatory system. nih.govnih.gov Disruption of the astC gene, the first gene in the operon, has been shown to affect the synthesis of all the enzymes in the AST pathway, suggesting a coordinated regulatory mechanism. nih.govasm.org

While nitrogen limitation is a key inducer, the specific mechanisms of activation can differ between organisms. nih.govnih.gov In E. coli, the AST pathway is crucial for aerobic arginine catabolism, a process that produces ammonia. nih.govasm.org

Comparative Genomics of N(2)-Succinyl-L-ornithinate(1-) Pathways Across Organisms

The AST pathway, and thus the metabolism of N(2)-succinyl-L-ornithinate(1-), is not ubiquitous among all bacteria. Comparative genomic analyses reveal variations in the presence and organization of the ast genes across different species.

In Pseudomonas aeruginosa, the AST pathway is also present and essential for arginine catabolism. wikipedia.orgnih.gov Interestingly, in this organism, the later steps of the AST pathway are also utilized for ornithine catabolism. nih.gov An ornithine succinyltransferase activity has been detected in P. aeruginosa, which may be catalyzed by the same enzyme as arginine succinyltransferase, initiating both arginine and ornithine catabolism. nih.gov Furthermore, in P. aeruginosa, a single enzyme can catalyze the arginine-inducible succinylornithine transaminase, acetylornithine transaminase, and ornithine aminotransferase activities, which is not the case for all species. enzyme-database.orggenome.jp

In contrast to the catabolic AST pathway, arginine biosynthesis follows a different route. nih.govmaayanlab.cloudjax.org The genes for arginine biosynthesis (arg genes) are distinct from the ast genes. nih.gov For example, the catabolic succinylornithine aminotransferase (astC) in E. coli is about 60% identical to the biosynthetic arginine-repressible acetylornithine transaminase (argD), indicating a shared evolutionary ancestry but distinct functional roles. asm.orgnih.gov The organization of arginine biosynthesis genes also varies significantly among prokaryotes. nih.gov For instance, Moritella species use a linear pathway for ornithine synthesis involving acetylornithinase (encoded by argE), a different strategy from the cyclic pathway involving ornithine acetyltransferase (argJ) found in the majority of prokaryotes. nih.gov

This diversity highlights how different organisms have evolved distinct strategies for managing arginine and ornithine metabolism, with the AST pathway representing one of several possible catabolic routes.

Bioinformatic Approaches for Metabolic Pathway Reconstruction and Prediction

Bioinformatics is essential for identifying and understanding metabolic pathways like the one involving N(2)-succinyl-L-ornithinate(1-). Databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes), UniProt, EcoCyc, and MetaCyc are critical resources for pathway reconstruction. ecmdb.cakegg.jpbiocyc.org These platforms contain vast amounts of genomic and enzymatic data, allowing researchers to predict the presence of metabolic pathways in newly sequenced organisms based on gene homology. biocyc.org

Sequence similarity searches, using tools like BLAST, are fundamental for identifying potential genes encoding pathway enzymes. nih.gov For example, the genes for arginine biosynthesis in Arabidopsis were identified through sequence homology with known orthologs from other organisms. nih.gov Similarly, the E. coli gene for succinylornithine aminotransferase (astC) was identified using a reverse genetics approach guided by protein sequence data. asm.org

Databases like UniProt provide detailed annotations for specific enzymes, including their function, catalytic activity, pathway involvement, and gene names. uniprot.orguniprot.orguniprot.org For instance, the UniProt entry for succinylornithine transaminase from E. coli (ASTC_ECODH) details its role in the L-arginine degradation pathway and its requirement for pyridoxal (B1214274) 5'-phosphate as a cofactor. uniprot.org

Metabolic reconstruction tools can assemble this information to create models of an organism's metabolic network. biocyc.org These models can then be used to predict metabolic capabilities and understand how different pathways are integrated and regulated. The study of comparative genomics, which analyzes the genomes of different species, further enhances these predictions by revealing conserved and divergent evolutionary patterns in metabolic genes and pathways. researchgate.net

Advanced Research Methodologies in N 2 Succinyl L Ornithinate 1 Research

Quantitative Metabolic Flux Analysis of N(2)-Succinyl-L-ornithinate(1-) Turnover

Quantitative metabolic flux analysis (MFA) is a powerful tool for determining the rates of metabolic reactions within a cell. While comprehensive, pathway-wide flux maps for the AST pathway are not extensively detailed in publicly available literature, the principles of MFA have been applied to understand the broader metabolic context in which N(2)-succinyl-L-ornithinate(1-) is processed.

Table 1: Key Enzymes in the Arginine Succinyltransferase (AST) Pathway

EnzymeGene (E. coli)Reaction
Arginine N-succinyltransferaseastASuccinyl-CoA + L-arginine ⇌ CoA + N2-succinyl-L-arginine
N-succinylarginine dihydrolaseastBN2-succinyl-L-arginine + H₂O → N2-succinyl-L-ornithine + Urea
N(2)-succinyl-L-ornithine 5-aminotransferase astC N(2)-succinyl-L-ornithine + 2-oxoglutarate ⇌ N-succinyl-L-glutamate 5-semialdehyde + L-glutamate
N-succinylglutamate-5-semialdehyde dehydrogenaseastDN-succinyl-L-glutamate 5-semialdehyde + NAD(P)⁺ + H₂O → N-succinyl-L-glutamate + NAD(P)H
Succinylglutamate desuccinylaseastEN-succinyl-L-glutamate + H₂O → L-glutamate + Succinate (B1194679)

This table outlines the core enzymatic reactions of the AST pathway, highlighting the central role of N(2)-succinyl-L-ornithine 5-aminotransferase (AstC) in the turnover of N(2)-succinyl-L-ornithinate(1-).

Isotopic Tracing Techniques for Pathway Elucidation

Isotopic tracing is a fundamental technique for mapping metabolic pathways and quantifying the contribution of different substrates to the formation of a particular metabolite. By supplying a labeled precursor, such as ¹³C- or ¹⁵N-labeled arginine or ornithine, researchers can track the incorporation of the isotopic label into downstream intermediates, including N(2)-succinyl-L-ornithinate(1-).

Studies in Pseudomonas aeruginosa have demonstrated that the AST pathway is utilized for ornithine catabolism. nih.gov Inhibition of N(2)-succinyl-L-ornithine 5-aminotransferase in these bacteria leads to the accumulation of N(2)-succinyl-L-ornithine, confirming its position as an intermediate in the pathway. nih.gov While detailed quantitative data from isotopic tracing experiments specifically for N(2)-succinyl-L-ornithinate(1-) is not widely published, the methodology would involve:

Culturing the microorganism on a medium containing an isotopically labeled precursor (e.g., [¹³C₅]-L-ornithine).

Harvesting the cells at different time points.

Extracting the intracellular metabolites.

Analyzing the mass isotopomer distribution of N(2)-succinyl-L-ornithinate(1-) and other pathway intermediates using techniques like mass spectrometry.

This approach would definitively trace the flow of atoms from the precursor to the product, confirming the enzymatic steps and providing quantitative data for metabolic flux analysis.

Systems Biology Modeling of N(2)-Succinyl-L-ornithinate(1-) Metabolic Networks

Systems biology approaches aim to create comprehensive mathematical models of biological systems to understand their behavior and predict their response to perturbations. Modeling the N(2)-succinyl-L-ornithinate(1-) metabolic network would involve integrating various levels of biological information, including genomics, transcriptomics, proteomics, and metabolomics.

A kinetic model of the AST pathway would be a core component of such a systems biology model. This would require detailed knowledge of the kinetic parameters of each enzyme in the pathway, such as their Michaelis-Menten constants (Kₘ) and catalytic rates (kcat). For example, kinetic studies of arginine:pyruvate transaminase in Pseudomonas aeruginosa have been performed, revealing a ping-pong bi-bi kinetic mechanism. nih.gov

Table 2: Experimentally Determined Kinetic Parameters for AruH (Arginine:Pyruvate Transaminase) in P. aeruginosa

SubstrateApparent Kₘ (mM)kcat (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (mM⁻¹s⁻¹)
Pyruvate1.6 ± 0.138.6 ± 1.824.1
L-arginine13.9 ± 0.838.6 ± 1.82.8

Data from a study on the characterization of AruH, an enzyme involved in an alternative arginine catabolic pathway, demonstrating the type of kinetic data required for robust systems biology models. nih.gov

A complete systems biology model would also incorporate the regulation of the ast operon, which is known to be induced under nitrogen-limiting conditions. By integrating these different data types, a predictive model could be developed to simulate the concentration of N(2)-succinyl-L-ornithinate(1-) under various genetic and environmental conditions.

Gene Editing and Perturbation Studies of Related Pathways

Gene editing technologies, such as CRISPR-Cas9, provide a powerful means to perturb metabolic pathways by knocking out specific genes and observing the resulting phenotype. In the context of N(2)-succinyl-L-ornithinate(1-), targeting the genes of the AST pathway can provide direct evidence for their function.

Studies in E. coli have shown that disruption of the astCADBE operon prevents the catabolism of arginine. nih.govresearchgate.net Specifically, a knockout of the astC gene, which encodes N(2)-succinyl-L-ornithine 5-aminotransferase, would be expected to lead to the accumulation of its substrate, N(2)-succinyl-L-ornithinate(1-), as the downstream metabolic steps would be blocked.

Table 3: Hypothetical Experimental Design for astC Gene Knockout Study

Experimental StepDescriptionExpected Outcome
Strain Construction Create a targeted deletion of the astC gene in a suitable host strain (e.g., E. coli K-12) using CRISPR-Cas9 or another gene editing tool.A mutant strain lacking a functional N(2)-succinyl-L-ornithine 5-aminotransferase.
Growth Phenotyping Compare the growth of the wild-type and astC mutant strains on minimal medium with arginine as the sole nitrogen source.The astC mutant would be unable to grow, or show severely impaired growth, on arginine as the sole nitrogen source.
Metabolite Analysis Grow both strains under inducing conditions (nitrogen limitation with arginine) and quantify the intracellular concentrations of AST pathway intermediates, including N(2)-succinyl-L-ornithinate(1-), using LC-MS/MS.A significant accumulation of N(2)-succinyl-L-ornithinate(1-) would be observed in the astC mutant compared to the wild-type.

Such perturbation studies are essential for validating the connections within metabolic networks and for understanding the consequences of enzymatic deficiencies.

Emerging Research Frontiers in N 2 Succinyl L Ornithinate 1 Biology

Unidentified Enzymes and Novel Regulatory Mechanisms

The canonical pathway for N(2)-succinyl-L-ornithinate(1-) metabolism involves a series of well-characterized enzymes. genome.jp However, recent findings suggest the existence of enzymatic and regulatory variations across different microbial species, pointing towards a more intricate metabolic network than previously understood.

One area of active investigation is the potential for as-yet-unidentified enzymes involved in the synthesis or degradation of N(2)-succinyl-L-ornithinate(1-). For instance, research in Bacteroides fragilis has uncovered a novel N-succinyl-L-ornithine transcarbamylase. nih.gov This enzyme catalyzes the carbamylation of N-succinyl-L-ornithine to form N-succinyl-L-citrulline, a departure from the canonical arginine biosynthetic pathway that utilizes N-acetyl-L-ornithine. nih.gov This discovery suggests that alternative pathways for arginine biosynthesis involving succinylated intermediates may be more widespread than initially thought, hinting at the existence of other specialized enzymes. nih.gov

Furthermore, while the arginine repressor (ArgR) is a known regulator of the arginine biosynthesis pathway, the full scope of regulatory mechanisms governing N(2)-succinyl-L-ornithinate(1-) metabolism is still being elucidated. vub.beresearchgate.net The interplay of different metabolic signals and the potential for "moonlighting" functions of enzymes, where they perform secondary roles outside their primary catalytic activity, present exciting avenues for future research. nih.gov The discovery of such novel regulatory networks could reveal how bacteria fine-tune their amino acid metabolism in response to complex environmental cues.

Biotechnological Applications of N(2)-Succinyl-L-ornithinate(1-) Metabolic Pathways

The metabolic pathways involving N(2)-succinyl-L-ornithinate(1-) hold considerable promise for biotechnological applications, particularly in the microbial production of valuable amino acids. L-ornithine, a non-proteinogenic amino acid with applications in the pharmaceutical and food industries, is a key target. frontiersin.org

Metabolic engineering strategies in organisms like Corynebacterium glutamicum often focus on manipulating the arginine biosynthesis pathway to enhance L-ornithine production. frontiersin.org A critical step in these strategies is the disruption of the gene argF, which encodes ornithine carbamoyltransferase, the enzyme that converts L-ornithine to L-citrulline. frontiersin.org This blockage prevents the consumption of L-ornithine, thereby promoting its accumulation. However, this also creates arginine auxotrophy, necessitating supplementation or further genetic modifications to sustain cell growth. frontiersin.org

The enzymes of the N(2)-succinyl-L-ornithinate(1-) pathway itself present opportunities for optimization. For instance, enhancing the expression of genes involved in the conversion of arginine to glutamate (B1630785) via the AST pathway could be harnessed to control the flux of metabolites. The table below details the key enzymes in the arginine succinyltransferase (AST) pathway.

EnzymeEC NumberReaction
Arginine N-succinyltransferase2.3.1.109Succinyl-CoA + L-arginine → CoA + N2-succinyl-L-arginine
N-succinylarginine dihydrolase3.5.3.23N2-succinyl-L-arginine + H2O → N2-succinyl-L-ornithine + urea
Succinylornithine transaminase2.6.1.81N2-succinyl-L-ornithine + 2-oxoglutarate ⇌ N-succinyl-L-glutamate 5-semialdehyde + L-glutamate
Succinylglutamate-semialdehyde dehydrogenase1.2.1.71N-succinyl-L-glutamate 5-semialdehyde + NAD(P)+ + H2O → N-succinyl-L-glutamate + NAD(P)H + H+
Succinylglutamate desuccinylase3.5.1.96N-succinyl-L-glutamate + H2O → L-glutamate + succinate (B1194679)

Table 1: Key Enzymes of the Arginine Succinyltransferase (AST) Pathway. qmul.ac.ukgenome.jp

By understanding and engineering these pathways, it may be possible to develop robust microbial cell factories for the sustainable production of L-ornithine and other valuable biochemicals.

Interplay with Microbial Physiology and Adaptation

The ability to utilize arginine as a nutrient source via the AST pathway provides a significant advantage to bacteria in diverse environments where preferred nitrogen sources may be scarce. In Pseudomonas aeruginosa, the AST pathway is not only used for arginine catabolism but also for the breakdown of ornithine, highlighting the metabolic flexibility conferred by this pathway. nih.gov The initiation of both arginine and ornithine catabolism may even be carried out by the same enzyme in this organism. nih.gov

Furthermore, arginine metabolism has been implicated in stress resistance, such as protecting against extreme acid conditions in Escherichia coli. vub.benih.gov The guanidino group of arginine is also important for various molecular interactions with proteins and nucleic acids. nih.gov While the direct role of N(2)-succinyl-L-ornithinate(1-) in these adaptive responses is an area for further investigation, its position as a key intermediate suggests its metabolism is tightly integrated with the physiological state of the cell. The regulation of the AST pathway is likely responsive to various environmental stressors, allowing bacteria to adapt their metabolism for survival.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when studying N(2)-succinyl-L-ornithinate(1−) in biological systems?

  • Methodological Answer :
  • Toxicity screening : Perform acute toxicity assays (e.g., MTT assay on human cell lines) before in vivo studies.
  • Data sharing : Deposit spectral and kinetic data in public repositories (e.g., MetaboLights) with detailed metadata .

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